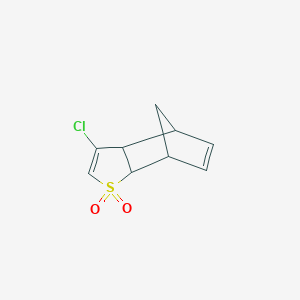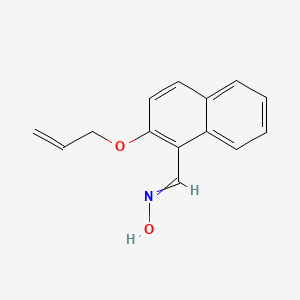![molecular formula C81H168N2O3 B14359858 Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate CAS No. 93130-10-0](/img/structure/B14359858.png)
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate is a chemical compound known for its unique structure and properties It is composed of two N,N,N-tris(decyl)decan-1-aminium cations and one carbonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate typically involves the reaction of N,N,N-tris(decyl)decan-1-aminium with a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include decylamine and decyl bromide, which react to form the N,N,N-tris(decyl)decan-1-aminium cation. This cation is then reacted with a carbonate source, such as sodium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aminium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cell membranes, affecting their structure and function. It may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate include:
- N,N,N-tris(decyl)decan-1-aminium chloride
- N,N,N-tris(decyl)decan-1-aminium bromide
- N,N,N-tris(decyl)decan-1-aminium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique carbonate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
93130-10-0 |
|---|---|
Molecular Formula |
C81H168N2O3 |
Molecular Weight |
1218.2 g/mol |
IUPAC Name |
tetrakis-decylazanium;carbonate |
InChI |
InChI=1S/2C40H84N.CH2O3/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h2*5-40H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
DKOMQEWQBOPAFT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
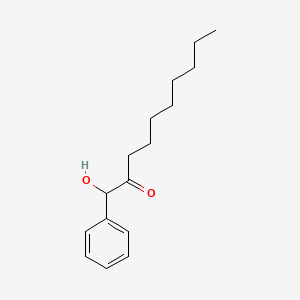
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
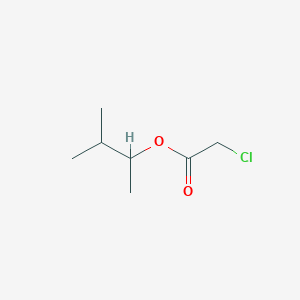
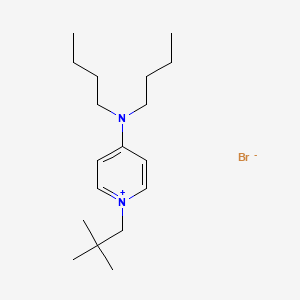
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
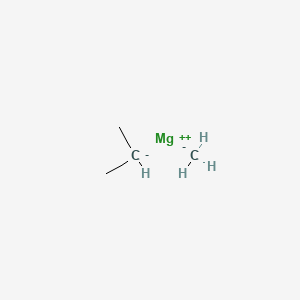
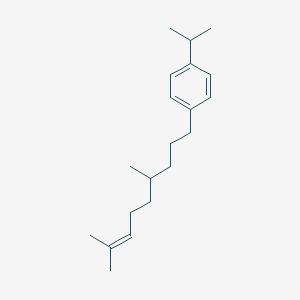
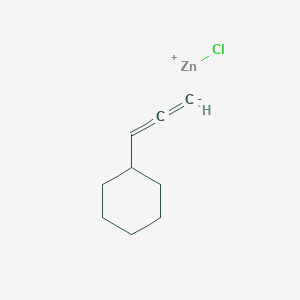
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
